molecular formula C25H45NO B14015422 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol CAS No. 13224-88-9

2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol

Cat. No.: B14015422
CAS No.: 13224-88-9
M. Wt: 375.6 g/mol
InChI Key: KDBCJZYXOWUJCI-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol typically involves the alkylation of phenol derivatives with dimethylamine and octyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves large-scale alkylation reactions in reactors designed to handle high temperatures and pressures. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones.

    Reduction: The compound can be reduced to its corresponding hydroquinone.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Widely used in the stabilization of lubricants and other industrial fluids.

Mechanism of Action

The antioxidant properties of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals that do not propagate the chain reaction of oxidation. The dimethylamino group enhances the electron-donating ability of the phenol, making it more effective as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
  • 2,4,6-Tris(dimethylaminomethyl)phenol

Comparison

2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is unique due to its specific alkyl groups, which provide steric hindrance and enhance its stability as an antioxidant. Compared to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, it has longer alkyl chains, which may offer better solubility in non-polar solvents and improved performance in certain industrial applications. 2,4,6-Tris(dimethylaminomethyl)phenol, on the other hand, has three dimethylamino groups, which can provide different reactivity and solubility profiles.

Properties

CAS No.

13224-88-9

Molecular Formula

C25H45NO

Molecular Weight

375.6 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol

InChI

InChI=1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3

InChI Key

KDBCJZYXOWUJCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCC)O)CN(C)C

Origin of Product

United States

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